

In Vivo Anti-Tumor Activity of WZ4141: A Comparative Analysis

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Compound of Interest

Compound Name: WZ4141

Cat. No.: B2884471

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor activity of **WZ4141**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document summarizes available preclinical data, details experimental methodologies, and contextualizes the compound's efficacy against relevant alternative therapies.

WZ4141 is a covalent, irreversible EGFR inhibitor designed to target the T790M resistance mutation, a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). Its development marked a significant step in overcoming therapeutic challenges posed by EGFR mutations.

Comparative In Vivo Efficacy of WZ4141

WZ4141 has demonstrated potent and selective anti-tumor activity in preclinical xenograft models of NSCLC harboring EGFR mutations, particularly the double mutant (L858R/T790M) and exon 19 deletion/T790M (del19/T790M) variants.

Compound	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Key Findings
WZ4141	H1975 (L858R/T790M) NSCLC Xenograft	50 mg/kg, oral, daily	Significant tumor regression	Shown marked tumor shrinkage and was well-tolerated.
WZ4141	PC-9 (del19) Gefitinib-resistant Xenograft (T790M)	50 mg/kg, oral, daily	Complete tumor regression	Induced durable tumor responses in a model of acquired resistance.
Osimertinib (AZD9291)	H1975 (L858R/T790M) NSCLC Xenograft	25 mg/kg, oral, daily	Significant tumor regression	Demonstrated potent anti-tumor activity at a lower dose compared to WZ4141 in some studies.
Gefitinib	H1975 (L858R/T790M) NSCLC Xenograft	150 mg/kg, oral, daily	Minimal to no effect	Ineffective against the T790M resistance mutation.

Note: The data presented is a synthesis of findings from multiple preclinical studies. Direct head-to-head comparative studies may not be available for all compounds and conditions.

Experimental Protocols

The following provides a generalized methodology for the in vivo xenograft studies cited in this guide. Specific parameters may vary between individual experiments.

1. Cell Lines and Culture:

- Human NSCLC cell lines, such as H1975 (harboring L858R and T790M EGFR mutations) and gefitinib-resistant PC-9 cells (engineered to express the T790M mutation), were used.

- Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Animal Models:

- Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old, were used to prevent rejection of human tumor xenografts.
- Animals were housed in a pathogen-free environment with ad libitum access to food and water.

3. Xenograft Implantation:

- A suspension of cancer cells (typically 5×10^6 to 10×10^6 cells in a volume of 100-200 μ L of a mixture of media and Matrigel) was subcutaneously injected into the flank of each mouse.
- Tumor growth was monitored regularly using calipers. Tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

4. Drug Administration:

- Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
- **WZ4141** and other TKIs were typically formulated in a vehicle solution (e.g., 0.5% methylcellulose) for oral gavage.
- Treatment was administered daily at the specified doses. The control group received the vehicle only.

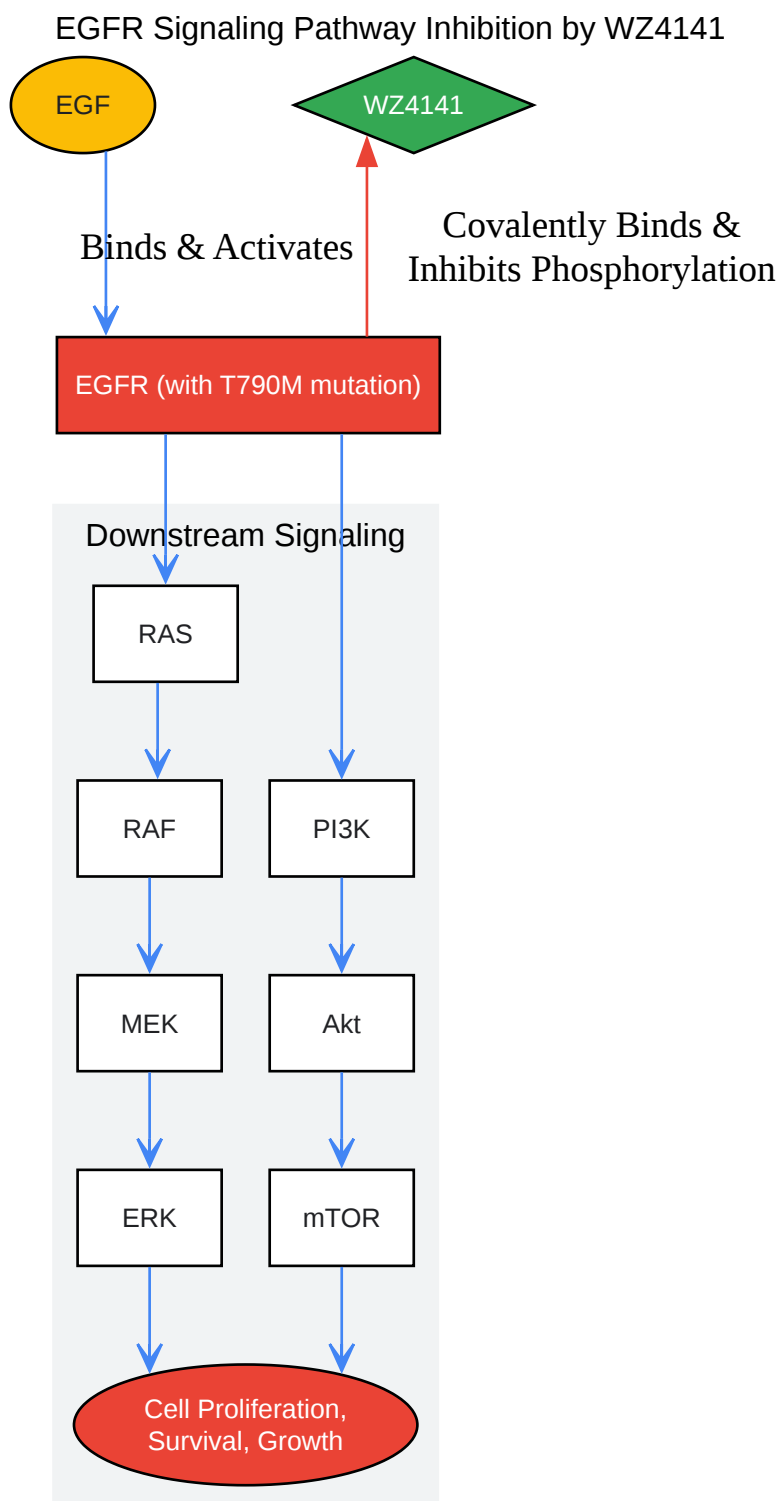
5. Efficacy Evaluation:

- Tumor volumes and body weights were measured 2-3 times per week.
- The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

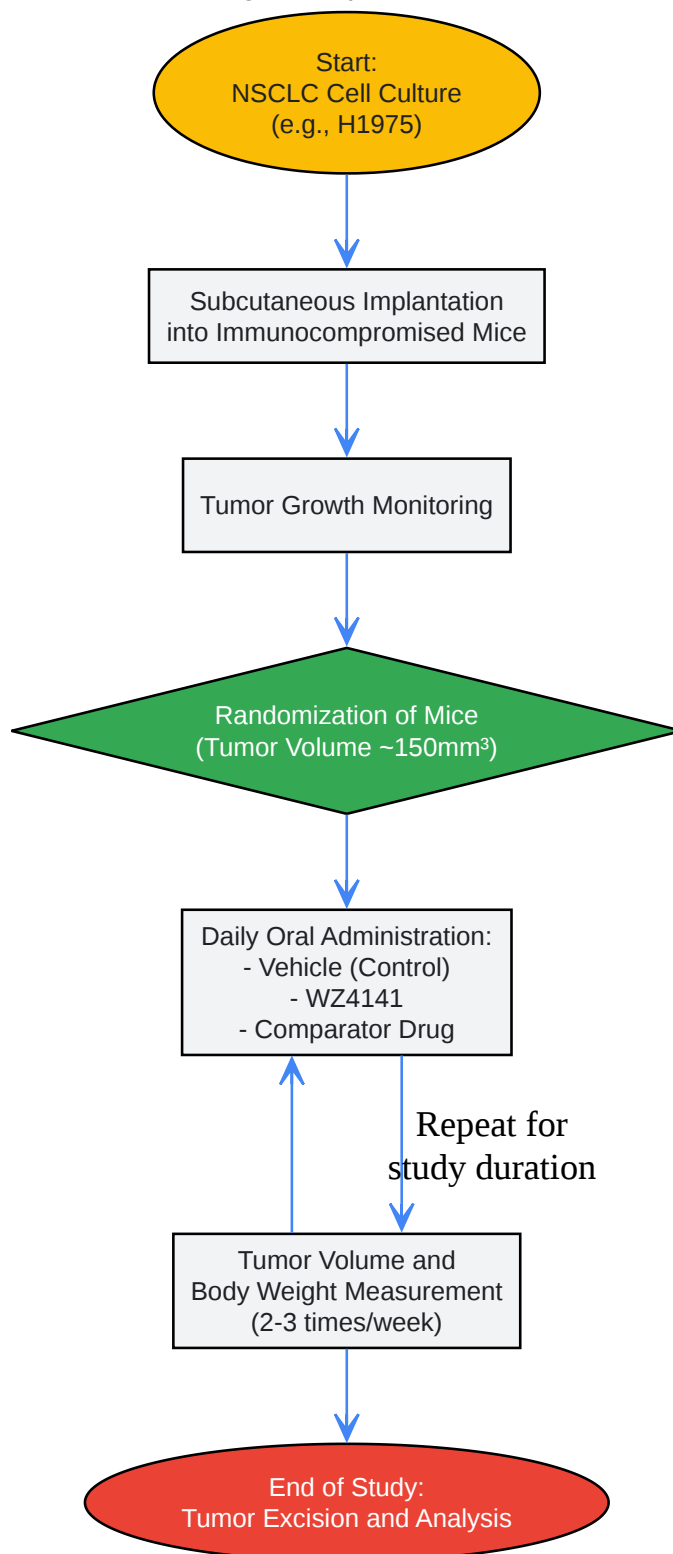
- At the end of the study, tumors were often excised for further analysis, such as western blotting to assess target engagement and immunohistochemistry to evaluate downstream signaling pathways.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway of **WZ4141** and the general workflow of the in vivo experiments.



In Vivo Xenograft Experimental Workflow

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